molecular formula C19H18N2O3 B12492776 3-{[4-(1H-indol-3-yl)butanoyl]amino}benzoic acid

3-{[4-(1H-indol-3-yl)butanoyl]amino}benzoic acid

Cat. No.: B12492776
M. Wt: 322.4 g/mol
InChI Key: DQPUREQCIRMCNZ-UHFFFAOYSA-N
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Description

3-[4-(1H-indol-3-yl)butanamido]benzoic acid is a complex organic compound that features an indole moiety linked to a benzoic acid derivative. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1H-indol-3-yl)butanamido]benzoic acid typically involves the coupling of an indole derivative with a benzoic acid derivative. One common method includes the use of an amide coupling reaction, where 4-(1H-indol-3-yl)butanoic acid is reacted with 3-aminobenzoic acid under dehydrating conditions using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(1H-indol-3-yl)butanamido]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through inhibition of histone deacetylases (HDACs). By binding to the active site of HDACs, it prevents the deacetylation of histone proteins, leading to an open chromatin structure and increased gene expression. This mechanism is particularly relevant in cancer therapy, where reactivation of tumor suppressor genes can inhibit cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(1H-indol-3-yl)butanamido]benzoic acid is unique due to its dual functional groups (indole and benzoic acid), which confer distinct biological activities and synthetic versatility. Its ability to inhibit HDACs sets it apart from other indole derivatives, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

3-[4-(1H-indol-3-yl)butanoylamino]benzoic acid

InChI

InChI=1S/C19H18N2O3/c22-18(21-15-7-3-5-13(11-15)19(23)24)10-4-6-14-12-20-17-9-2-1-8-16(14)17/h1-3,5,7-9,11-12,20H,4,6,10H2,(H,21,22)(H,23,24)

InChI Key

DQPUREQCIRMCNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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